molecular formula C13H9N3O2 B12795900 3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one CAS No. 85277-02-7

3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one

Cat. No.: B12795900
CAS No.: 85277-02-7
M. Wt: 239.23 g/mol
InChI Key: XETMUEDGNYIKPB-UHFFFAOYSA-N
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Description

3-Methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁶]hexadeca-1(9),3,7,11,13,15-hexaen-6-one is a polycyclic heteroaromatic compound characterized by a tetracyclic framework containing oxygen (oxa) and nitrogen (triaza) atoms. The structure includes fused rings: a bicyclo[7.7.0] system with additional bridgehead substituents. This compound’s complexity arises from its rigid fused-ring system, which may confer stability against metabolic degradation, making it a candidate for pharmaceutical or material science applications.

Properties

CAS No.

85277-02-7

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one

InChI

InChI=1S/C13H9N3O2/c1-7-14-15-13(17)9-6-11-12(16(7)9)8-4-2-3-5-10(8)18-11/h2-6H,1H3,(H,15,17)

InChI Key

XETMUEDGNYIKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=CC3=C(N12)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance its biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Antiviral Activity

One notable application of this compound is its antiviral properties. Research indicates that derivatives of similar tetracyclic structures exhibit significant activity against viruses such as HIV by inhibiting viral integrase enzymes. This suggests that 3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one could be a candidate for further development as an antiviral agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal properties against common fungal strains . The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly enhance antimicrobial efficacy.

Anticancer Potential

Recent investigations into the anticancer potential of similar compounds have revealed promising results. These compounds have been shown to induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Material Science Applications

In addition to biological applications, the unique structural features of 3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one make it suitable for applications in material science. Its potential use in organic electronics and as a precursor for novel polymeric materials has been explored due to its stability and electronic properties.

Case Study 1: Antiviral Screening

A recent study screened various derivatives of tetracyclic compounds for their antiviral activities against HIV integrase inhibitors. The results indicated that specific modifications led to enhanced efficacy compared to standard antiviral agents .

Case Study 2: Antimicrobial Efficacy

In a systematic evaluation of antimicrobial activities against Mycobacterium smegmatis and Pseudomonas aeruginosa, several derivatives exhibited MIC values lower than 10 µg/mL, indicating strong potential as future therapeutic agents .

Case Study 3: Anticancer Activity Assessment

A series of novel compounds derived from similar tetracyclic frameworks were tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The findings demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .

Comparison with Similar Compounds

14-Cyclooctyl-5-Hydroxy-10-[4-(Propan-2-yl)Phenyl]-8-Oxa-13,14,16-Triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]Hexadeca-1(9),2,4,6,10,15-Hexaen-12-One ()

  • Key Differences :
    • Substitution: Cyclooctyl and isopropylphenyl groups enhance hydrophobicity compared to the target compound’s simpler methyl group.
    • Functional Groups: Additional hydroxyl (-OH) and ketone (-one) groups increase hydrogen-bonding capacity.
  • Impact : Higher molecular weight (estimated ~450–470 g/mol) and reduced solubility in polar solvents compared to the target compound .

15-Hydroxy-14-Methoxy-10-Azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]Hexadeca-1(16),2,4,6,8,12,14-Heptaen-11-One ()

  • Key Differences :
    • Substituents: Methoxy (-OCH₃) and hydroxyl (-OH) groups at positions 14 and 13.
    • Ring System: A heptaenic system with an additional fused ring.
  • Impact : Molecular weight 265.268 g/mol; increased polarity due to -OH and -OCH₃ groups, enhancing aqueous solubility relative to the target compound .

4,5,15,16-Tetramethoxy-10-Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]Heptadeca-1(16),2(7),3,5,9,11,13(17),14-Octaen-8-One ()

  • Key Differences: Substituents: Four methoxy groups and a larger octaenic ring system. Bioactivity: Known as Atheroline, a natural alkaloid with vasodilatory properties.
  • Impact : Molecular weight ~424 g/mol; methoxy groups confer metabolic stability but reduce bioavailability due to steric hindrance .

Physicochemical and Functional Group Analysis

Property Target Compound 14-Cyclooctyl Analog () 15-Hydroxy-14-Methoxy () Atheroline Analog ()
Molecular Weight ~300–320 g/mol (estimated) ~450–470 g/mol 265.268 g/mol 424 g/mol
Polar Groups 1 ketone, 1 oxa, 3 N atoms 2 ketones, 1 oxa, 3 N, 1 -OH 1 ketone, 1 -OH, 1 -OCH₃ 4 -OCH₃, 1 ketone
Solubility (LogP) Moderate (~2.5–3.0) Low (~4.0–4.5) Moderate (~1.5–2.0) Low (~3.5–4.0)
Bioactivity Not reported Uncharacterized Uncharacterized Vasodilation (Atheroline)

Key Research Findings

  • Lumping Strategy Relevance : Compounds with similar fused-ring systems (e.g., tetracyclic azatetracyclo frameworks) exhibit comparable stability in physicochemical processes, supporting their grouping for predictive modeling ().
  • Substituent Effects : Hydrophobic groups (e.g., cyclooctyl in ) reduce solubility but enhance membrane permeability, while polar groups (e.g., -OH in ) improve aqueous compatibility .
  • Biological Implications : Methoxy-rich analogues () demonstrate bioactivity, suggesting the target compound’s methyl group may be optimized for similar applications with reduced metabolic liability .

Biological Activity

The compound 3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one is a polycyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_{4}O, with a complex tetracyclic structure that includes nitrogen and oxygen heteroatoms. This unique structure contributes to its biological activity.

Antiviral Activity

One of the primary areas of research surrounding this compound is its antiviral activity . Studies have indicated that derivatives of similar tricyclic structures exhibit significant inhibitory effects against various viruses, particularly HIV integrase . The compound's structural analogs have shown promise in inhibiting viral replication through interference with viral enzymes.

Cytotoxicity

Research has demonstrated that compounds within this chemical class can exhibit cytotoxic effects on tumor cell lines. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells while sparing normal cells . The cytotoxicity is often correlated with specific structural features; however, no uniform relationship has been established across all derivatives.

The mechanisms through which these compounds exert their biological effects often involve:

  • Enzyme inhibition : Many compounds act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.
  • DNA intercalation : Some studies suggest that the planar structure allows for intercalation into DNA, disrupting replication processes.
  • Reactive oxygen species (ROS) generation : Certain derivatives may induce oxidative stress in target cells, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibitory effects on HIV integrase
CytotoxicityInduction of apoptosis in tumor cells
Enzyme InhibitionInhibition of key viral enzymes

Case Study: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of related compounds, it was found that certain derivatives demonstrated IC50 values in the low micromolar range against HIV integrase . These findings suggest potential therapeutic applications for treating HIV infections.

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